molecular formula C12H21N5O4 B12426256 (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid

(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid

Cat. No.: B12426256
M. Wt: 299.33 g/mol
InChI Key: JYEVZNBYATWOFD-IVZWLZJFSA-N
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Description

(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azido group, an amino acid backbone, and a cyclopentyl ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid typically involves multiple steps:

    Formation of the Cyclopentyl Azide: The starting material, cyclopentanol, is converted to cyclopentyl azide through a substitution reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Protection of the Amino Group: The amino group of the hexanoic acid is protected using a carbamate protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino acid is then coupled with the cyclopentyl azide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

Biology

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules such as proteins, peptides, and nucleic acids.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-6-[[(1R,2R)-2-azidocyclohexyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (2S)-2-amino-6-[[(1R,2R)-2-azidocyclobutyl]oxycarbonylamino]hexanoic acid: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

The presence of the cyclopentyl ring in (2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in certain applications compared to its cyclohexyl and cyclobutyl analogs.

Properties

Molecular Formula

C12H21N5O4

Molecular Weight

299.33 g/mol

IUPAC Name

(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H21N5O4/c13-8(11(18)19)4-1-2-7-15-12(20)21-10-6-3-5-9(10)16-17-14/h8-10H,1-7,13H2,(H,15,20)(H,18,19)/t8-,9+,10+/m0/s1

InChI Key

JYEVZNBYATWOFD-IVZWLZJFSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-]

Canonical SMILES

C1CC(C(C1)OC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-]

Origin of Product

United States

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